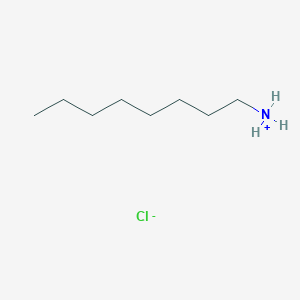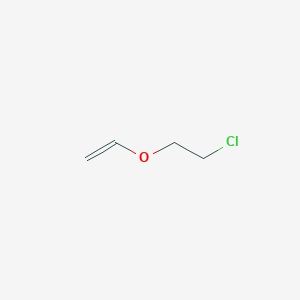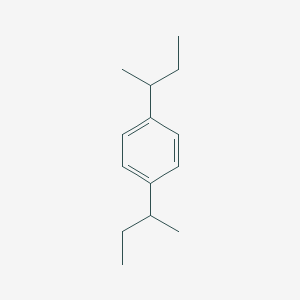
1,4-DI(Sec-butyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-DI(Sec-butyl)benzene is a chemical compound that belongs to the family of alkylbenzenes. It is a colorless liquid that is used in various scientific research applications. The compound is synthesized using different methods, and its mechanism of action is well studied.
Mecanismo De Acción
The mechanism of action of 1,4-DI(Sec-butyl)benzene is well studied. The compound is a hydrocarbon that interacts with biological membranes, causing changes in their physical properties. It is also known to interact with proteins and enzymes, leading to changes in their activity. The compound is believed to have a lipophilic nature, which allows it to penetrate cell membranes and interact with intracellular components.
Efectos Bioquímicos Y Fisiológicos
1,4-DI(Sec-butyl)benzene has been shown to have various biochemical and physiological effects. It has been shown to have cytotoxic effects on cancer cells, leading to their death. The compound has also been shown to have anti-inflammatory effects, reducing inflammation in animal models. Additionally, it has been shown to have antioxidant effects, protecting cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-DI(Sec-butyl)benzene has several advantages and limitations for lab experiments. One of its advantages is its high solubility in organic solvents, making it easy to use in various experiments. However, the compound is highly flammable and requires special handling and storage. It is also relatively expensive, limiting its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the use of 1,4-DI(Sec-butyl)benzene in scientific research. One direction is the synthesis of new derivatives of the compound with improved properties. Another direction is the study of its potential use as a drug delivery system, taking advantage of its ability to interact with biological membranes. Additionally, the compound could be used in the development of new materials with unique properties, such as liquid crystals and polymers.
Conclusion
In conclusion, 1,4-DI(Sec-butyl)benzene is a chemical compound that is widely used in scientific research. It is synthesized using different methods and has a well-studied mechanism of action. The compound has various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are also several future directions for the use of 1,4-DI(Sec-butyl)benzene in scientific research, including the synthesis of new derivatives and the development of new materials.
Métodos De Síntesis
1,4-DI(Sec-butyl)benzene is synthesized using different methods, including Friedel-Crafts alkylation, Suzuki coupling, and Heck coupling. The Friedel-Crafts alkylation method involves the reaction of benzene with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The Suzuki coupling method involves the reaction of 1,4-dibromobutane with phenylboronic acid in the presence of a palladium catalyst. The Heck coupling method involves the reaction of 1,4-dibromo-2,3-dimethylbenzene with butene in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
1,4-DI(Sec-butyl)benzene is used in various scientific research applications. It is used as a solvent in organic chemistry, as a component in the synthesis of liquid crystals, and as a precursor to other chemicals. The compound is also used in the synthesis of polymers and as a component in the production of lubricants.
Propiedades
Número CAS |
1014-41-1 |
|---|---|
Nombre del producto |
1,4-DI(Sec-butyl)benzene |
Fórmula molecular |
C14H22 |
Peso molecular |
190.32 g/mol |
Nombre IUPAC |
1,4-di(butan-2-yl)benzene |
InChI |
InChI=1S/C14H22/c1-5-11(3)13-7-9-14(10-8-13)12(4)6-2/h7-12H,5-6H2,1-4H3 |
Clave InChI |
BMVSGYZZGVEXTB-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)C(C)CC |
SMILES canónico |
CCC(C)C1=CC=C(C=C1)C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



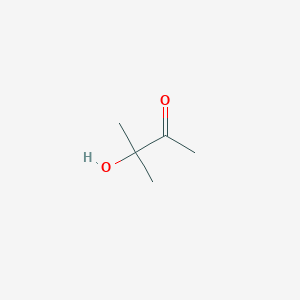
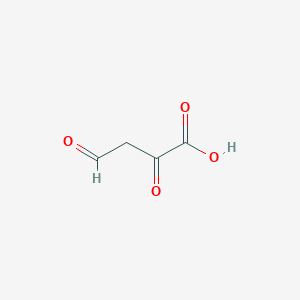
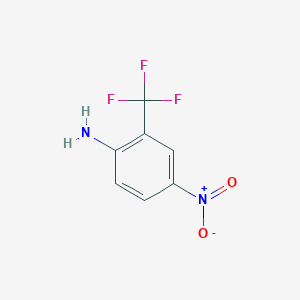
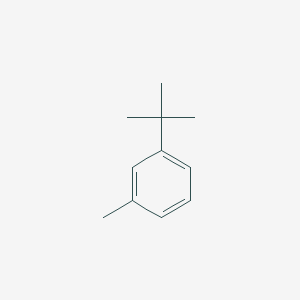
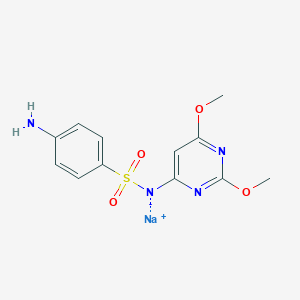
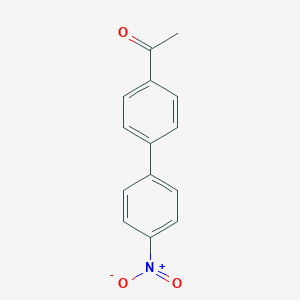
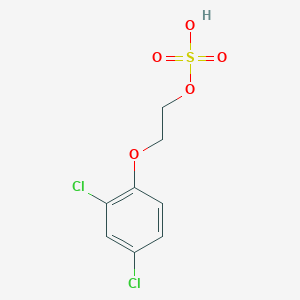
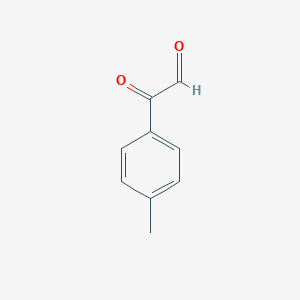
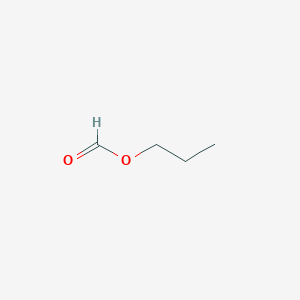
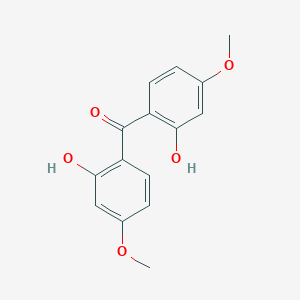
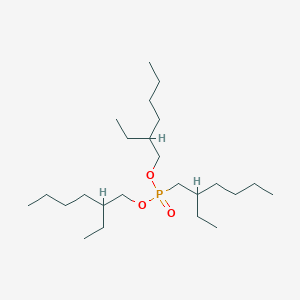
![Tribenzo[de,kl,rst]pentaphene](/img/structure/B89683.png)
